N,N-diethyl-3,4-dinitroaniline
Description
N,N-Diethyl-3,4-dinitroaniline is a nitroaromatic compound with the molecular formula C₁₀H₁₂N₃O₄ (inferred from structural analogs like N,N-Diethyl-2,4-dinitroaniline ). It features two nitro (-NO₂) groups at the 3- and 4-positions of the benzene ring and two ethyl (-C₂H₅) groups attached to the nitrogen atom. Its molecular weight is approximately 250.23 g/mol, calculated based on similar dinitroaniline derivatives .
The compound’s reactivity and stability are influenced by the electron-withdrawing nitro groups, which deactivate the aromatic ring toward electrophilic substitution while enhancing susceptibility to nucleophilic attack. This property is shared with other dinitroanilines, such as 2,4-dinitroaniline and halogenated derivatives .
Properties
CAS No. |
35998-97-1 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N,N-diethyl-3,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-3-11(4-2)8-5-6-9(12(14)15)10(7-8)13(16)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
SYJXOJDINHXELG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2,4-Dinitroaniline Derivatives
- N,N-Diethyl-2,4-dinitroaniline (C₁₀H₁₂N₃O₄): Differs in nitro group positions (2,4 vs. 3,4). 13C NMR Data: Reported chemical shifts for N,N-Diethyl-2,4-dinitroaniline include peaks at 148.2 ppm (C-NO₂) and 42.5 ppm (N-CH₂), indicating distinct electronic environments compared to the 3,4-isomer . Acidity: The 2,4-dinitro configuration increases acidity (lower pKa) compared to mono-nitroanilines. For example, N-methoxy-2,4-dinitroaniline has a pKa of 9.2, while N-methoxy-2,4,6-trinitroaniline has a pKa of 5.2 due to additional nitro groups .
Halogenated Derivatives
- 6-Bromo-2,4-dinitroaniline (C₆H₄BrN₃O₄): Used as a diazo component in dyes. Synthesized via bromination of 4-chloronitrobenzene, demonstrating higher reactivity toward electrophilic substitution than non-halogenated analogs .
- 6-Chloro-2,4-dinitroaniline (C₆H₄ClN₃O₄):
Substituent Effects on Properties
Spectroscopic and Reactivity Comparisons
- 13C NMR Shifts: N,N-Diethyl-2,4-dinitroaniline: Peaks at 148.2 ppm (C-NO₂), 42.5 ppm (N-CH₂) . 3,4-Dinitroaniline Derivatives: Expected downfield shifts for C-NO₂ due to conjugation differences.
Q & A
Q. How can the synthesis of N,N-diethyl-3,4-dinitroaniline be optimized for high yield under laboratory conditions?
- Methodological Answer : The synthesis involves nitro-group introduction and alkylation. For amination, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or N,N,N-trimethylbenzenemethanaminium chloride (TMBAC) enhance reactivity. For example, TMBAC (1 mol% relative to substrate) in ammonia water at 80°C for 8 hours achieved >97% yield in analogous dinitroaniline syntheses . Post-amination, diethylation can be performed using ethyl bromide in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro groups deshield aromatic protons (δ ~8.5–9.0 ppm for meta/para positions). Diethylamine protons appear as a quartet (δ ~3.5 ppm) and triplet (δ ~1.2 ppm) .
- FT-IR : Strong asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups.
- X-ray Crystallography : Resolve steric effects of diethyl groups on planarity; compare with N,N-diethyl-2,4-dinitroaniline, where steric hindrance reduces resonance .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC-UV. Under acidic conditions (pH < 3), nitro groups may hydrolyze to amines. At pH > 10, base-catalyzed decomposition occurs. For instance, analogous dinitroanilines showed maximal stability at pH 5–7, with a half-life >30 days .
Advanced Research Questions
Q. How do electronic effects of nitro-group positioning (3,4 vs. 2,4) impact the reactivity of N,N-dialkyl-dinitroanilines?
- Methodological Answer : Compare Hammett substituent constants (σ) for nitro groups at 3,4 vs. 2,4 positions. Use DFT calculations (e.g., Gaussian 16) to map electron density distribution. Experimentally, measure electrophilic substitution rates (e.g., bromination in HBr/H₂O₂). In N,N-diethyl-2,4-dinitroaniline, steric hindrance from ortho-nitro groups reduces resonance, lowering reactivity compared to 3,4-substituted analogs .
Q. What strategies can control polymorphism during crystallization of this compound?
- Methodological Answer : Anti-solvent precipitation with acetone/water mixtures induces Form I (needle-like) or Form III (plate-like) crystals, depending on solvent polarity. Monitor nucleation via dynamic light scattering (DLS). For reprecipitation, adjust supersaturation by varying temperature (0–25°C). Characterize polymorphs via PXRD and DSC; Form I typically exhibits higher thermal stability .
Q. How can derivatization techniques improve trace detection of this compound in environmental samples?
- Methodological Answer : Derivatize with 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) to form hydrazones, enhancing UV/Vis or fluorescence detection. Optimize reaction in acetonitrile with 0.1% H₂SO₄ as catalyst (60°C, 30 min). Analyze via RRLC-UV at 254 nm, achieving LOD <0.1 ppb . Validate with deuterated internal standards (e.g., ³,⁴-dinitroaniline-d₄) to correct matrix effects .
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